molecular formula C22H30O2 B1245948 Confluentin

Confluentin

Cat. No.: B1245948
M. Wt: 326.5 g/mol
InChI Key: WQOSNKWCIQZRGH-IHSQGBLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Confluentin is a natural product found in Albatrellus ovinus and Rhododendron dauricum with data available.

Scientific Research Applications

Chemistry

Confluentin serves as a model compound for studying the chemical properties and reactions of naturally occurring meroterpenoids. Its unique structure allows researchers to explore various chemical interactions and reactivity patterns.

Biology

The compound has demonstrated significant biological activity:

  • Histamine Release Inhibition : this compound inhibits histamine release from rat peritoneal mast cells, making it a candidate for studying allergic reactions.
  • Antimicrobial Activity : It shows effectiveness against gram-positive bacteria, indicating potential for development into new antimicrobial agents.

Medicine

This compound's cytotoxic effects against various human tumor cell lines (e.g., HL-60, SMMC-7712, A-549, MCF-7) suggest its potential as an anticancer therapeutic .

Table 1: Biological Activities of this compound

Activity TypeDescription
Apoptosis InductionInduces programmed cell death in cancer cells
Cell Cycle ArrestArrests cell cycle at G2/M phase in SW480 human colon cancer cells
Histamine InhibitionInhibits histamine release from mast cells
Antimicrobial ActivityEffective against gram-positive bacteria

Table 2: Comparison with Similar Compounds

CompoundSourceActivityUnique Mechanism
This compoundAlbatrellus flettiiAnticancer, antimicrobialInhibits IMP1-KRAS RNA interaction
GrifolinAlbatrellus flettiiAnti-cell viabilityGeneral cytotoxicity
NeogrifolinAlbatrellus flettiiAnticancerSimilar to this compound but less specific

Case Study 1: Anticancer Research

In a study exploring the effects of this compound on colon cancer cells, researchers demonstrated that it effectively induces apoptosis and inhibits cell proliferation by targeting KRAS mRNA interactions with IMP1. This mechanism highlights its potential therapeutic application in treating KRAS-driven cancers .

Case Study 2: Antimicrobial Applications

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against various strains of gram-positive bacteria. This finding supports further exploration into its use as a natural antimicrobial agent in clinical settings.

Properties

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(2R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2,7-dimethylchromen-5-ol

InChI

InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-19-20(23)14-18(4)15-21(19)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3/b17-10+/t22-/m1/s1

InChI Key

WQOSNKWCIQZRGH-IHSQGBLNSA-N

Isomeric SMILES

CC1=CC(=C2C=C[C@@](OC2=C1)(C)CC/C=C(\C)/CCC=C(C)C)O

Canonical SMILES

CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)CCC=C(C)C)O

Synonyms

confluentin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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